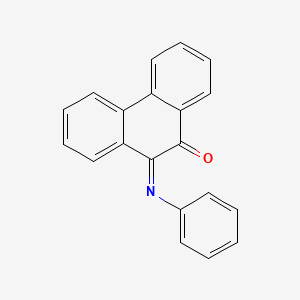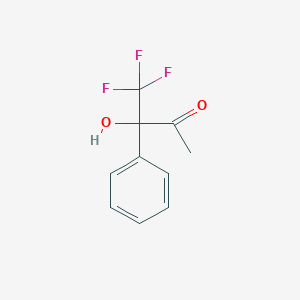
4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one is an organic compound with the molecular formula C10H9F3O2 It is characterized by the presence of trifluoromethyl and hydroxy groups attached to a phenyl-substituted butanone backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one typically involves the reaction of trifluoroacetophenone with ethyl acetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a nucleophilic addition mechanism, followed by hydrolysis to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in aqueous solution.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 4,4,4-Trifluoro-3-oxo-3-phenylbutan-2-one.
Reduction: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The hydroxy group can form hydrogen bonds with target proteins, influencing their activity. The phenyl group contributes to the compound’s overall stability and reactivity .
Comparación Con Compuestos Similares
- 4,4,4-Trifluoro-3-hydroxy-3-methylbutan-2-one
- 4,4,4-Trifluoro-3-hydroxy-3-phenyl-2-butanone
- 3-Hydroxy-4-phenylbutan-2-one
Comparison: 4,4,4-Trifluoro-3-hydroxy-3-phenylbutan-2-one is unique due to the presence of both trifluoromethyl and phenyl groups, which impart distinct chemical and physical properties. Compared to its analogs, it exhibits higher lipophilicity and stability, making it a valuable compound for various applications .
Propiedades
Número CAS |
436097-07-3 |
|---|---|
Fórmula molecular |
C10H9F3O2 |
Peso molecular |
218.17 g/mol |
Nombre IUPAC |
4,4,4-trifluoro-3-hydroxy-3-phenylbutan-2-one |
InChI |
InChI=1S/C10H9F3O2/c1-7(14)9(15,10(11,12)13)8-5-3-2-4-6-8/h2-6,15H,1H3 |
Clave InChI |
GJOHDBAVUZMQPO-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=CC=CC=C1)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-amino-N-(3-ethoxypropyl)-1-(4-methoxyphenethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B14232573.png)
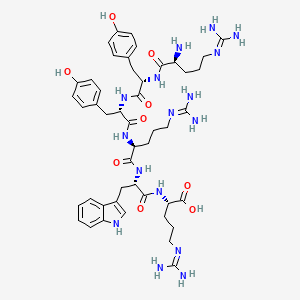
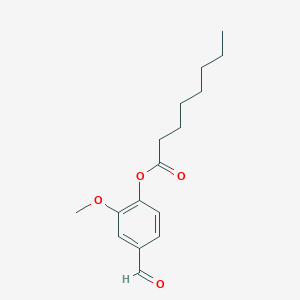
![10-{[6-(4-Octylphenyl)naphthalen-2-YL]oxy}decan-1-OL](/img/structure/B14232578.png)
![3H-Cyclohept[e][1,4]oxazepine, 2,6,7,8,9,10-hexahydro-3-methylene-](/img/structure/B14232588.png)
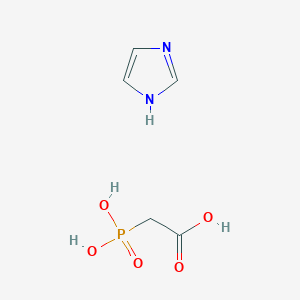
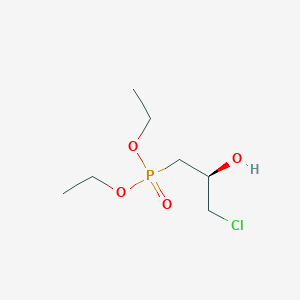
![N-(4-Chlorophenyl)-N-[3-(methylamino)propyl]formamide](/img/structure/B14232612.png)
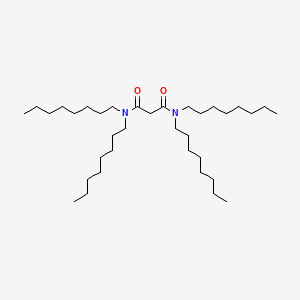
![{2-[2-(2-{[(3-tert-Butyl-4-formyl-2,6-dimethylphenoxy)carbonyl]amino}ethoxy)ethoxy]ethyl}carbamate](/img/structure/B14232621.png)
![2-{6-[2-(Chloromethyl)phenyl]hex-3-ene-1,5-diyn-1-yl}benzonitrile](/img/structure/B14232633.png)
![4-[(8-Butyl-8-azabicyclo[3.2.1]octan-3-ylidene)methyl]-N-ethylbenzamide](/img/structure/B14232645.png)
